![molecular formula C12H8Cl2O2 B11962156 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride CAS No. 70680-01-2](/img/structure/B11962156.png)
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is an organic compound with the molecular formula C12H10Cl2O2. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylprop-2-enylidene group and two chlorine atoms. This compound is known for its reactivity and is used in various organic synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride can be synthesized through the reaction of malonic acid with thionyl chloride in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the dichloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product efficiently .
化学反应分析
Types of Reactions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: It can participate in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted malonic acid derivatives.
Oxidation: The products include carboxylic acids and ketones.
Reduction: The products are typically alcohols or alkanes.
科学研究应用
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride involves its high reactivity towards nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it an essential reagent in the synthesis of carboxylic acid derivatives, ketones, and aldehydes .
相似化合物的比较
Similar Compounds
Malonyl Chloride: A simpler derivative of malonic acid with two chlorine atoms.
Benzylidene Malononitrile: A compound with a similar structure but with nitrile groups instead of chlorine atoms.
Uniqueness
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is unique due to the presence of the phenylprop-2-enylidene group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in specific organic synthesis applications .
属性
CAS 编号 |
70680-01-2 |
|---|---|
分子式 |
C12H8Cl2O2 |
分子量 |
255.09 g/mol |
IUPAC 名称 |
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)10(12(14)16)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |
InChI 键 |
FWPDVKQQOOXBBM-QPJJXVBHSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=C(C(=O)Cl)C(=O)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



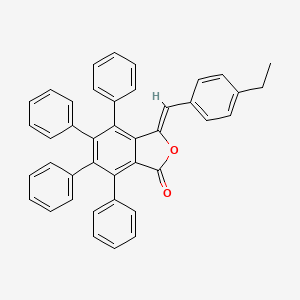
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)
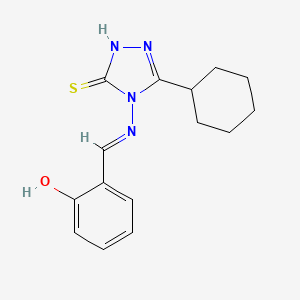
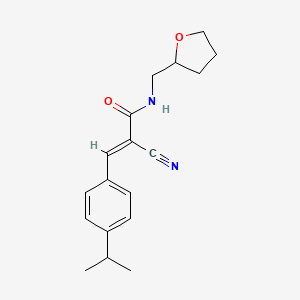
![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
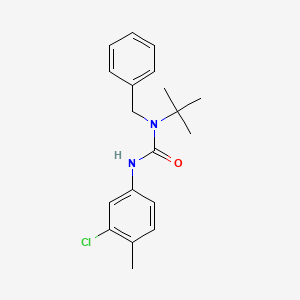
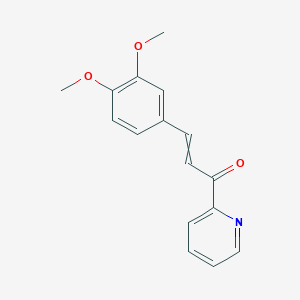
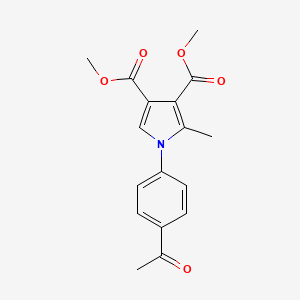
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)

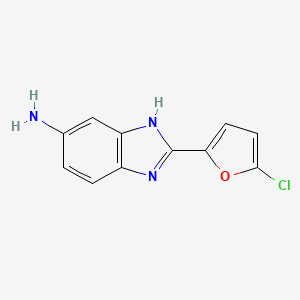
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962152.png)
